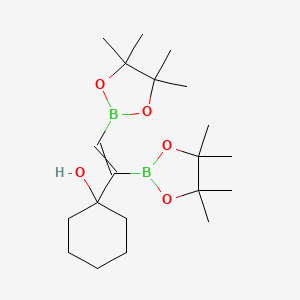

1-Vinyl-(cis-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl))cyclohexan-1-ol

Description

1-Vinyl-(cis-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl))cyclohexan-1-ol (CAS 264144-69-6) is a boronic ester derivative featuring a cyclohexanol backbone substituted with a vinyl group and two cis-configured 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moieties. Its molecular formula is C₂₀H₃₆B₂O₅ (MW 378.12), and it is primarily utilized in cross-coupling reactions such as Suzuki-Miyaura couplings due to its dual boronate functionality . The compound’s hydroxyl group enhances solubility in polar solvents, while the vinyl group enables further functionalization, making it valuable in medicinal chemistry and materials science .

Properties

IUPAC Name |

1-[1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36B2O5/c1-16(2)17(3,4)25-21(24-16)14-15(20(23)12-10-9-11-13-20)22-26-18(5,6)19(7,8)27-22/h14,23H,9-13H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMMRANIQHBQBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C(B2OC(C(O2)(C)C)(C)C)C3(CCCCC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36B2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

- Formation of bis(pinacolato)boronate esters on the cyclohexane ring at the 1,2-positions.

- Introduction of the vinyl group at the 1-position.

- Stereocontrolled formation of the cis-1,2-bis(boronate) cyclohexanol framework .

- Oxidation or hydrolysis steps to convert boronate esters to the corresponding alcohol, if necessary.

Borylation of Cyclohexane Derivatives

A widely used approach to install bis(pinacolato)boronate groups is through transition-metal catalyzed or metal-free borylation of cyclohexane derivatives bearing suitable leaving groups (e.g., vinyl iodides). For example, vinyl iodide precursors can be treated with diboron reagents such as bis(pinacolato)diboron under mild conditions to afford the corresponding borylated vinyl intermediates.

- Vinyl iodide (e.g., 1a) is reacted with bis(pinacolato)diboron in the presence of a base and a catalyst or under metal-free conditions.

- The reaction is typically carried out at low temperature (0 °C to room temperature) in dichloromethane or tetrahydrofuran.

- Pinacol is often added to stabilize the boronate ester formed.

- The product is purified by flash chromatography or bulb-to-bulb distillation to yield the bis(pinacolato)boronate ester intermediate.

Vinylation and Formation of the Cyclohexanol Core

The vinyl group introduction is achieved by coupling vinyl iodides with organometallic nucleophiles or via direct vinylation of the boronate intermediates.

- The vinyl iodide intermediate can be lithiated using n-butyllithium at room temperature, followed by reaction with the boronate species.

- The stereochemistry of the cyclohexanol ring is controlled during the borylation and vinylation steps to favor the cis-1,2-disubstituted product.

- Subsequent oxidation of the boronate esters with hydrogen peroxide in basic aqueous media converts the boronate groups to hydroxyls, yielding the cyclohexanol moiety.

Catalytic Hydrogenation for Stereoselective Saturation

Hydrogenation of borylated vinyl arenes or heteroarenes is a key step to obtain saturated cyclic boronate esters with defined stereochemistry.

- Rhodium on carbon (5% Rh/C) catalysts under high hydrogen pressure (up to 48 atm) in ethanol solvent have been shown to efficiently hydrogenate vinyl boronate substrates.

- The presence of Brønsted acids like hydrochloric acid can influence the reaction outcome, but in some cases, the methyl substituents at C2 and C6 positions prevent catalyst poisoning and allow acid-free hydrogenation.

- The hydrogenation proceeds with high diastereoselectivity, producing the all-cis bis(boronate) cyclohexanol derivatives.

- Reaction times vary from 1 to 16 hours depending on catalyst loading and substrate structure.

Summary of Key Reaction Conditions and Yields

Research Findings and Analysis

- The stereochemical outcome of the hydrogenation step is critical; the all-cis stereochemistry of the bis(boronate)cyclohexanol was confirmed by oxidation to the corresponding diol and comparison with literature standards.

- The methyl substituents at the 2 and 6 positions of the cyclohexane ring help prevent catalyst poisoning, allowing efficient hydrogenation without acid additives.

- The use of pinacol as a stabilizing ligand for boronate esters is essential for product isolation and purification.

- The vinyl iodide intermediates are prepared via known literature methods involving acetophenone derivatives and halogenation, followed by lithiation and coupling with boron reagents.

- Alternative catalysts such as PtO2 and Rh/Al2O3 have been tested but show lower selectivity or longer reaction times compared to Rh/C.

Chemical Reactions Analysis

Types of Reactions

1-Vinyl-(cis-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl))cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The vinyl group can be reduced to an alkane.

Substitution: The boronic ester groups can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

Substitution: Palladium catalysts and aryl halides are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of cyclohexane derivatives.

Substitution: Formation of biaryl compounds.

Scientific Research Applications

1-Vinyl-(cis-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl))cyclohexan-1-ol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

Biology: Potential use in the development of boron-containing drugs and imaging agents.

Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 1-Vinyl-(cis-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl))cyclohexan-1-ol involves its ability to form stable boron-carbon bonds. In Suzuki-Miyaura cross-coupling reactions, the boronic ester groups react with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane (2v)

- Structure : Lacks the hydroxyl and vinyl groups present in the target compound.

- Synthesis : Produced via Rh/C-catalyzed hydrogenation of the corresponding arene (88% yield) .

- Reactivity: Limited to single-step coupling due to the absence of a vinyl group.

- Applications : Primarily used as a hydrogenation intermediate.

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-ol

- Structure : Contains a single boronate group and a hydroxyl group.

- Physical Properties : Smaller molecular weight (226.12), stored at 2–8°C .

- Reactivity: Less reactive in cross-coupling due to monoboronate structure.

CIS-1,2-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)STILBENE

- Structure : Stilbene backbone with two boronate groups.

- Applications : Used in synthesizing conjugated polymers .

- Reactivity : Similar boronate reactivity but lacks hydroxyl/vinyl groups for further modifications.

| Property | Target Compound | Stilbene Derivative |

|---|---|---|

| Molecular Formula | C₂₀H₃₆B₂O₅ | C₂₆H₃₄B₂O₄ |

| Backbone | Cyclohexanol | Stilbene (diphenylethene) |

| Functionalization | Vinyl and hydroxyl | None |

1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentene

- Structure : Pentene chain with dual boronate groups.

- Synthesis : Low yield (11%) using cesium carbonate .

- Applications: Limited to small-scale couplings due to synthetic inefficiency.

Key Research Findings and Data

Reactivity in Cross-Coupling

- The vinyl group enables sequential coupling reactions, distinguishing it from monoboronate analogs (e.g., 3-(boronate)cyclohexanol) .

- Compared to stilbene derivatives, the hydroxyl group enhances solubility in aqueous-organic biphasic systems .

Biological Activity

1-Vinyl-(cis-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl))cyclohexan-1-ol is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexanone with boronic acid derivatives. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the formation of the vinyl group and the dioxaborolane moieties. For instance, a common method involves hydrosilylation reactions followed by subsequent transformations to achieve the desired structure .

Anticancer Properties

Research indicates that compounds containing boron exhibit significant anticancer properties. The presence of the dioxaborolane moiety in 1-vinyl-cyclohexan-1-ol enhances its interaction with biological targets such as kinases. Studies have shown that similar boron-containing compounds can inhibit specific kinases involved in cancer progression, suggesting that this compound may exhibit similar activity .

The mechanism by which this compound exerts its biological effects is thought to involve the formation of reversible covalent bonds with nucleophilic sites on target proteins. This interaction can lead to modulation of protein activity and pathways associated with cell proliferation and survival .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds. For example:

Toxicity and Safety Profile

While boron compounds have therapeutic potential, their toxicity must be evaluated. Preliminary studies suggest that this compound exhibits low toxicity in vitro; however, comprehensive toxicological studies are required to ascertain its safety profile for clinical use .

Q & A

Basic: What synthetic methodologies are optimal for preparing 1-vinyl-(cis-1,2-bis(dioxaborolane))cyclohexan-1-ol?

Methodological Answer:

The synthesis typically involves sequential Suzuki-Miyaura coupling or hydroboration steps. A viable route begins with 1-vinylcyclohexene oxide, which undergoes stereoselective dihydroxylation to yield cis-1,2-cyclohexanediol. Subsequent boronation with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under anhydrous conditions (e.g., THF, 0°C, with Et₃N) installs the boronic ester groups . Key challenges include maintaining the cis configuration during boronation; using bulky ligands (e.g., SPhos) can minimize steric hindrance and improve stereochemical fidelity . Purification via silica gel chromatography (hexane/EtOAc gradient) effectively removes unreacted boronic esters .

Basic: How can the stereochemical integrity of the cis-1,2-dioxaborolane groups be confirmed post-synthesis?

Methodological Answer:

Nuclear Overhauser Effect (NOE) NMR is critical for confirming the cis configuration. For example, irradiation of the cyclohexanol hydroxyl proton should enhance signals from adjacent boronic ester protons in a 2D NOESY spectrum . Additionally, X-ray crystallography (if crystals are obtainable) provides unambiguous stereochemical evidence. Computational validation via density functional theory (DFT) optimizes the molecular geometry and compares calculated/experimental NMR shifts (e.g., H and B) to verify consistency .

Advanced: What experimental strategies mitigate hydrolysis of the dioxaborolane groups during cross-coupling reactions?

Methodological Answer:

The boronic esters are moisture-sensitive. To prevent hydrolysis:

- Use rigorously anhydrous solvents (e.g., distilled THF over Na/benzophenone).

- Conduct reactions under inert atmosphere (N₂/Ar) with molecular sieves (3Å) to scavenge trace water .

- Optimize reaction pH: mildly basic conditions (pH 8–9) stabilize boronic esters while enabling transmetallation in Suzuki couplings. Pre-activation with Cs₂CO₃ or K₃PO₄ enhances reactivity without decomposition .

- Monitor reaction progress via B NMR to detect boroxine byproducts (δ ~18–20 ppm) and adjust catalyst loading (e.g., Pd(PPh₃)₄) to minimize side reactions .

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. For example:

- Calculate the energy barrier for oxidative addition of Pd(0) to the vinyl group versus boronic esters.

- Simulate steric effects of the cyclohexanol ring on catalyst approach using molecular dynamics (MD) .

- Compare Fukui indices to identify nucleophilic/electrophilic sites. Higher indices at the vinyl group suggest preferential oxidative addition, while boronic esters act as leaving groups . Validate models with experimental yields and HPLC-MS tracking of coupling products.

Basic: What analytical techniques are most effective for characterizing this compound’s purity?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula via exact mass (e.g., [M+H]⁺).

- Multinuclear NMR: H and C NMR identify vinyl (δ 5.0–6.0 ppm) and cyclohexanol protons (δ 1.5–2.5 ppm). B NMR detects boronic ester signals (δ 28–30 ppm) .

- HPLC-PDA: Quantifies purity using a C18 column (MeCN/H₂O gradient) and UV detection at 254 nm. Spiking with authentic samples resolves co-eluting impurities .

Advanced: How does steric hindrance from the cyclohexanol ring influence cross-coupling efficiency?

Methodological Answer:

The rigid cyclohexanol ring creates steric bulk, slowing catalyst access to the boronic esters. To address this:

- Use bulky Pd catalysts (e.g., XPhos or RuPhos) that tolerate steric hindrance .

- Screen solvents for optimal polarity: toluene enhances π-π interactions between Pd and the aromatic coupling partner, while DMF increases solubility of polar intermediates .

- Kinetic studies (e.g., variable-temperature NMR) quantify activation energy barriers. Compare turnover frequencies (TOF) with analogous acyclic boronic esters to isolate steric effects .

Basic: What are the recommended storage conditions to ensure long-term stability?

Methodological Answer:

Store under argon at –20°C in amber vials to prevent photodegradation. Desiccate with silica gel packets to minimize moisture uptake. For extended storage (>6 months), prepare as a 0.1 M solution in dry THF and seal under vacuum . Periodically validate stability via B NMR; a shift to δ 18 ppm indicates boroxine formation, necessitating re-purification .

Advanced: How can researchers resolve contradictions in reported reactivity data for similar boronic esters?

Methodological Answer:

Discrepancies often arise from subtle differences in steric/electronic environments. Systematic approaches include:

- Control Experiments: Compare reactivity under identical conditions (catalyst, solvent, temperature) using reference compounds (e.g., phenylboronic acid vs. dioxaborolane derivatives) .

- Isotopic Labeling: Use B-enriched analogs to track boron transfer pathways via NMR or MS.

- Multivariate Analysis: Apply Design of Experiments (DoE) to deconvolute factors like solvent polarity, base strength, and catalyst loading .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for manipulations.

- Spill Management: Neutralize boronic ester spills with damp sand, then dispose as hazardous waste.

- First Aid: For skin contact, wash with soap/water for 15 minutes. If inhaled, move to fresh air and monitor for respiratory irritation .

Advanced: How can researchers design kinetic studies to probe the compound’s reactivity in multi-step syntheses?

Methodological Answer:

- Stopped-Flow NMR: Track real-time reaction progress (e.g., Suzuki coupling) by observing boronic ester depletion (δ 28 ppm) and biaryl product formation.

- Isothermal Titration Calorimetry (ITC): Measure enthalpy changes during Pd insertion into the vinyl group.

- Competition Experiments: React the compound with equimolar aryl halides of varying electronic profiles (e.g., electron-rich vs. poor) to map electronic effects on coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.